

Technical Guide: CH-PIATA's Mechanism of Action at Cannabinoid Receptors

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Compound of Interest		
Compound Name:	CH-Piata	
Cat. No.:	B10828853	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

CH-PIATA (also known as CH-PIACA or CHX-PIATA) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a novel psychoactive substance.[1][2][3] Structurally, it belongs to the indole-3-acetamide class and is distinguished by an additional methylene spacer in its linker moiety, a feature likely intended to circumvent generic legislative bans on traditional SCRAs.[1][2][3] In vitro pharmacological evaluations have demonstrated that **CH-PIATA** exhibits weak activity at both cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2][3] Some studies have also noted potential antagonistic properties.[1][2][3] This profile suggests a limited potential for harm compared to more potent synthetic cannabinoids.[1][3] This document provides a comprehensive overview of the available data on **CH-PIATA**'s mechanism of action, detailing its interaction with cannabinoid receptors, the experimental protocols used for its characterization, and its metabolic pathways.

Introduction to CH-PIATA

CH-PIATA is part of a newer generation of SCRAs designed to evade international drug control legislation.[1][4] Its formal chemical name is N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide. [5][6] Unlike many potent indole carboxamide SCRAs, **CH-PIATA**'s acetamide structure results in significantly different pharmacological activity.[1][7] The primary targets for cannabinoids are the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) involved in a wide array of physiological processes.[8][9]



Interaction with Cannabinoid Receptors

The endocannabinoid system, primarily through the activation of CB1 and CB2 receptors, plays a crucial role in regulating neurotransmission, immune function, and more.[9] SCRAs like **CH-PIATA** mimic endogenous cannabinoids by binding to these receptors.

Activity at CB1 and CB2 Receptors

Studies have consistently shown that **CH-PIATA** is a weak agonist at both CB1 and CB2 receptors.[1][2][3] One report characterized its activity as "almost inactive".[7] This low level of activation was observed in functional assays measuring β -arrestin 2 recruitment, a key step in GPCR signaling and desensitization.[1][2][3] Furthermore, investigations have revealed that in addition to its weak agonism, **CH-PIATA** may also exhibit antagonistic behavior at these receptors.[1][2][3]

Quantitative Data Summary

The available literature characterizes the activity of **CH-PIATA** qualitatively. Precise quantitative data such as binding affinity (Ki), potency (EC50), and maximal efficacy (Emax) values from peer-reviewed studies are not detailed in the provided search results. The following table summarizes the reported qualitative findings.

Parameter	CB1 Receptor	CB2 Receptor	Reference
Agonist Activity	Weak	Weak	[1][2][3]
Antagonist Activity	Signs of antagonism observed	Signs of antagonism observed	[1][2][3]
Overall Potency	Described as "almost inactive"	Described as "almost inactive"	[7]

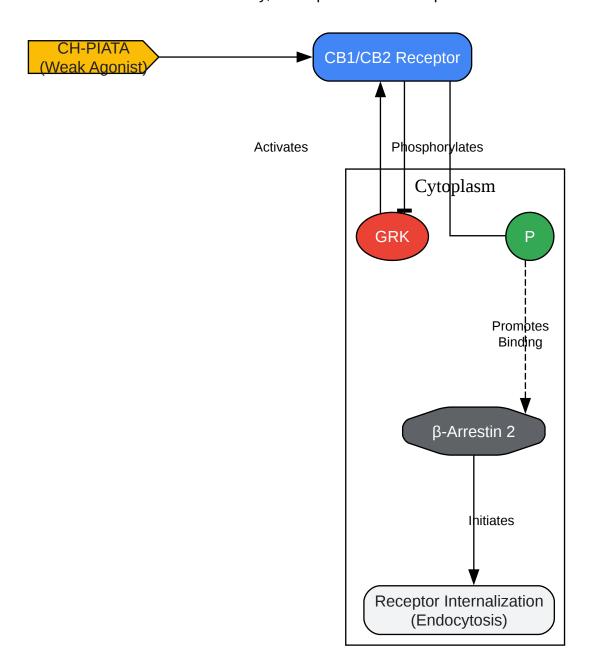
Signaling Pathways and Visualizations

As a GPCR ligand, **CH-PIATA**'s interaction with cannabinoid receptors initiates intracellular signaling cascades. The most thoroughly investigated pathway for this compound is β -arrestin 2 recruitment.



β-Arrestin 2 Recruitment Pathway

Upon agonist binding to a CB receptor, the receptor undergoes a conformational change, leading to its phosphorylation by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β -arrestin proteins. β -arrestin recruitment uncouples the receptor from its G-protein, leading to signal termination and receptor internalization, a process known as desensitization. It can also initiate separate, G-protein-independent signaling cascades. Given **CH-PIATA**'s weak activity, it is a poor recruiter of β -arrestin 2.



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Caption: β -Arrestin 2 recruitment pathway initiated by weak agonist binding to a cannabinoid receptor.

Experimental Protocols

The characterization of **CH-PIATA**'s activity relies on established in vitro assays.

β-Arrestin 2 Recruitment Assay Protocol

This functional assay quantifies the recruitment of β -arrestin to a GPCR upon ligand binding. It is a common method to assess the agonist or antagonist properties of a compound.

Objective: To determine the ability of **CH-PIATA** to induce β -arrestin 2 recruitment to CB1 or CB2 receptors.

Materials:

- HEK293 cells (or other suitable cell line) stably co-expressing the human cannabinoid receptor of interest (CB1 or CB2) and a β-arrestin 2 fusion protein (e.g., β-galactosidase enzyme fragment complementation, PathHunter®).
- Assay buffer, cell culture medium, and reagents.
- CH-PIATA reference standard.
- Known CB1/CB2 receptor agonist (positive control).
- · Microplate reader for signal detection.

Methodology:

- Cell Preparation: Culture the engineered cells under standard conditions. On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density.
- Compound Preparation: Prepare a serial dilution of CH-PIATA in assay buffer. Also, prepare dilutions of the positive control agonist.
- Assay Plate Loading: Dispense the cell suspension into the wells of a microplate.

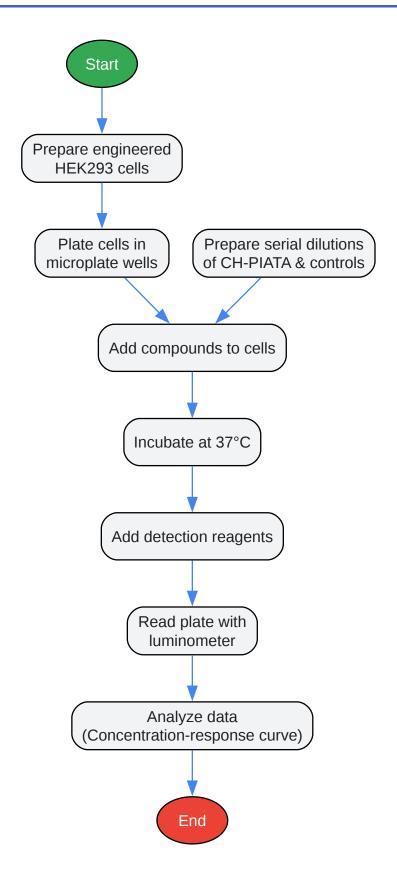






- Compound Addition: Add the prepared dilutions of CH-PIATA and the control agonist to the respective wells. Include wells with buffer only as a negative control.
- Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes) to allow for receptor binding and β-arrestin recruitment.
- Signal Detection: Add the detection reagents according to the manufacturer's protocol (e.g., chemiluminescent substrate). Incubate for the required time to allow signal development.
- Data Acquisition: Read the plate using a microplate reader.
- Data Analysis: Plot the resulting signal as a function of compound concentration. Analyze the concentration-response curves using non-linear regression to determine potency (EC50) and efficacy (Emax) relative to the positive control.





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Caption: Experimental workflow for a β-Arrestin 2 recruitment assay.



Human Liver Microsome (HLM) Metabolism Assay

This in vitro assay is used to study the metabolic fate of a compound by simulating phase I metabolism in the liver.

Objective: To identify the primary metabolites of **CH-PIATA**.

Materials:

- Pooled human liver microsomes (HLMs).
- NADPH regenerating system (cofactor for cytochrome P450 enzymes).
- Phosphate buffer (pH 7.4).
- CH-PIATA.
- Acetonitrile or other organic solvent for reaction termination.
- LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) system.

Methodology:

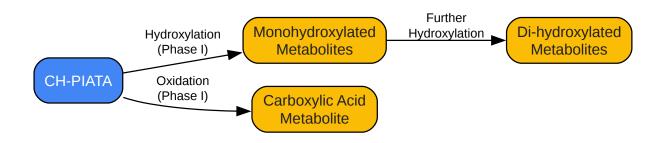
- Incubation Preparation: Prepare a reaction mixture in a microcentrifuge tube containing phosphate buffer, HLMs, and the NADPH regenerating system.
- Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes to equilibrate the temperature.
- Reaction Initiation: Add CH-PIATA to the mixture to start the metabolic reaction.
- Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) with gentle shaking.
- Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
 This precipitates the microsomal proteins.
- Sample Preparation: Centrifuge the sample to pellet the precipitated protein. Collect the supernatant for analysis.



 LC-HRMS Analysis: Inject the supernatant into the LC-HRMS system to separate and identify the parent compound and its metabolites based on their mass-to-charge ratio and fragmentation patterns.

Metabolism of CH-PIATA

In vitro studies using human liver microsomes have shown that **CH-PIATA** is extensively metabolized.[1][10][11] The primary metabolic pathways are phase I oxidative biotransformations, dominated by mono- and dihydroxylation reactions.[10][12][13] Key identified metabolic transformations include hydroxylation on the pentyl tail and indole core, as well as oxidation of the pentyl side chain to form a carboxylic acid metabolite.[12][13] These metabolites are crucial markers for detecting **CH-PIATA** intake in forensic analysis.[10]



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Caption: Simplified metabolic pathway of **CH-PIATA**.

Conclusion

CH-PIATA is a novel indole-3-acetamide synthetic cannabinoid that distinguishes itself from many of its predecessors through its markedly weak activity at CB1 and CB2 receptors. In vitro functional assays confirm its status as a weak agonist, with some evidence suggesting potential antagonism. This pharmacological profile indicates a lower harm potential relative to the highly potent SCRAs that have previously dominated the recreational drug market. The primary signaling pathway investigated has been β-arrestin 2 recruitment, which is only weakly stimulated by **CH-PIATA**. The compound undergoes extensive phase I metabolism, primarily through hydroxylation. This technical guide provides a consolidated overview of the current understanding of **CH-PIATA**'s mechanism of action for the benefit of the scientific and drug development community.



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